Design, Synthesis, and Pharmacological Profiling of 3-[(3-Methoxypropyl)amino]quinoxalin-2(1H)-one
Design, Synthesis, and Pharmacological Profiling of 3-[(3-Methoxypropyl)amino]quinoxalin-2(1H)-one
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Quinoxalin-2(1H)-ones represent a highly privileged scaffold in modern medicinal chemistry, frequently serving as the structural foundation for novel kinase inhibitors, aldose reductase inhibitors, and anticancer agents[1]. The functionalization of the C3 position is a critical determinant of the molecule's electronic distribution, binding affinity, and pharmacokinetic profile. This whitepaper provides a comprehensive, field-validated guide to the design, synthesis, and characterization of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one . By integrating classical nucleophilic aromatic substitution with modern, atom-economical C-H amination techniques, this guide establishes a self-validating framework for synthesizing this high-value target.
Molecular Design & Rationale
The structural architecture of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one is intentionally designed to maximize target engagement within hydrophobic protein pockets (such as the ATP-binding hinge region of receptor tyrosine kinases)[2].
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The Quinoxalin-2(1H)-one Core: This rigid, planar bicyclic system provides a stable aromatic surface for π−π stacking interactions. Density Functional Theory (DFT) studies on related derivatives confirm that the high electronegativity of the nitrogen atoms (N1 and N4) creates a pronounced distinction in electron distribution, facilitating charge transfer from donor regions to acceptor groups[3].
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The 3-Methoxypropylamine Substituent: 3-Methoxypropylamine is a highly versatile primary amine, traditionally utilized as a high-capacity neutralizing agent and corrosion inhibitor[4][5]. In a pharmacological context, the propyl chain acts as a flexible linker, allowing the terminal methoxy group to probe solvent-exposed channels. Concurrently, the secondary amine (NH) serves as a critical hydrogen-bond donor, while the ether oxygen acts as a hydrogen-bond acceptor.
Synthetic Workflows & Logic
To ensure robust reproducibility, two distinct synthetic methodologies are presented. Route A relies on classical, highly predictable halogenation-displacement logic. Route B employs a modern, iodine-catalyzed direct C-H amination that bypasses toxic halogenated intermediates[6].
Fig 1: Synthetic pathways for 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one.
Experimental Protocols
Route A: Classical Nucleophilic Aromatic Substitution (SNAr)
This route is favored when scaling up, as the intermediates are highly stable and the reaction kinetics are predictable.
Step 1: Synthesis of 3-Chloroquinoxalin-2(1H)-one
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Suspend quinoxalin-2(1H)-one (10.0 mmol) in neat phosphorus oxychloride (POCl 3 , 15 mL).
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Reflux the mixture at 105°C for 4 hours. Causality: POCl 3 acts as both solvent and chlorinating agent, converting the C3-enol tautomer into the highly electrophilic C3-chloride.
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Cool to room temperature and carefully pour the mixture over crushed ice (200 g) with vigorous stirring to quench excess POCl 3 .
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Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Step 2: Amination with 3-Methoxypropylamine
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Dissolve the crude 3-chloroquinoxalin-2(1H)-one (5.0 mmol) in anhydrous ethanol (20 mL).
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Add 3-methoxypropylamine (7.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.0 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophile[7].
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Heat the reaction mixture to 80°C for 6–8 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1; UV active).
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Upon completion, evaporate the ethanol. Partition the residue between Ethyl Acetate (50 mL) and water (50 mL).
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Purify the organic phase via silica gel chromatography (DCM/MeOH 95:5) to yield the pure target compound.
Route B: Iodine-Catalyzed Direct C-H Amination
This route is highly recommended for late-stage functionalization and library generation due to its ambient conditions and high atom economy[6].
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In a 50 mL round-bottom flask, dissolve quinoxalin-2(1H)-one (1.0 mmol) and 3-methoxypropylamine (1.5 mmol) in a 2:98 mixture of MeOH/DCM (10 mL).
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Add molecular iodine (I 2 , 15 mol%) and an aqueous solution of tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol). Causality: The oxidant continuously regenerates the active electrophilic iodine species, enabling catalytic turnover while facilitating the C-N bond formation at the electron-deficient C3 position.
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Stir the mixture open to the air at room temperature for 18 hours.
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Quench the reaction with saturated aqueous Na 2 S 2 O 3 (10 mL) to reduce any unreacted iodine (indicated by the disappearance of the brown color).
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Extract with DCM, dry over Na 2 SO 4 , and purify via recrystallization from hot ethanol.
Physicochemical & Spectroscopic Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following theoretical and extrapolated physicochemical parameters.
| Parameter | Expected Value / Description | Analytical Causality |
| Molecular Formula | C 12 H 15 N 3 O 2 | Core (C 8 H 5 N 2 O) + Substituent (C 4 H 10 NO) |
| Molecular Weight | 233.27 g/mol | Verified via HRMS-ESI [M+H] + expected at m/z 234.12 |
| Appearance | Yellowish to off-white solid | Extended π -conjugation of the quinoxalinone core |
| 1 H NMR (DMSO-d 6 ) | δ 12.10 (br s, 1H), 7.40-7.10 (m, 4H), 6.85 (br t, 1H), 3.45 (m, 2H), 3.35 (t, 2H), 3.25 (s, 3H), 1.80 (m, 2H) | The downfield shift at 12.10 ppm confirms the intact lactam NH. The triplet at 6.85 ppm confirms secondary amine formation[6]. |
| 13 C NMR (DMSO-d 6 ) | δ 152.6 (C=O), 151.7 (C-N), 133.0-114.7 (Ar-C), 70.5, 58.2, 38.5, 29.1 | Confirms the carbon skeleton; C3 shift at ~151 ppm is diagnostic of amination[3]. |
| Solubility | Miscible in DMSO, DMF, hot EtOH; poorly soluble in Hexane | The methoxypropyl chain significantly enhances solubility in polar aprotic solvents compared to the unsubstituted core. |
Biological Profiling & Mechanism of Action
Quinoxalin-2(1H)-one derivatives are extensively profiled as competitive inhibitors of Receptor Tyrosine Kinases (RTKs) and Aldose Reductase (ALR2)[8]. The target compound should be evaluated using an ADP-Glo™ Kinase Assay to quantify its IC 50 against specific kinase panels (e.g., EGFR, PI3K).
The mechanism of action relies on the compound's ability to act as an ATP-mimetic. The rigid core occupies the adenine-binding pocket, while the 3-methoxypropylamino tail extends toward the solvent interface, preventing ATP binding and halting downstream oncogenic signaling.
Fig 2: Proposed competitive kinase inhibition mechanism of the target compound.
References
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one... - NIH / PMC.
- Synthetic quinoxalin-2(1H)-one derivatives. - ResearchGate.
- Design, synthesis, and biological evaluation of 3-vinyl... - Semantic Scholar.
- Structural properties theoretical investigation of quinoxalin -2(1H) one... - ResearchGate.
- Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones... - ACS Publications.
- 3-Methoxypropylamine - Ataman Kimya.
- 3-Methoxypropylamine | Univar Solutions - Univar Solutions.
- 3-Methoxypropylamine | 5332-73-0 - ChemicalBook.
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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